molecular formula C8H5FN2O B3218532 6-Fluoro-7-azaindole-4-carbaldehyde CAS No. 1190310-04-3

6-Fluoro-7-azaindole-4-carbaldehyde

Cat. No.: B3218532
CAS No.: 1190310-04-3
M. Wt: 164.14 g/mol
InChI Key: BSHGJCGQMBOWCX-UHFFFAOYSA-N
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Description

6-Fluoro-7-azaindole-4-carbaldehyde is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their significant biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a fluorine atom at the 6th position and an aldehyde group at the 4th position of the azaindole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-7-azaindole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-3-fluoropyridine with an appropriate amine under specific conditions to form the azaindole core. This is followed by formylation to introduce the aldehyde group at the 4th position .

Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the reaction and improve the efficiency of the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Fluoro-7-azaindole-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-7-azaindole-4-carbaldehyde is primarily related to its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. The presence of the fluorine atom enhances its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

  • 5-Chloro-7-azaindole-3-carbaldehyde
  • 4-Chloro-7-azaindole-3-carbaldehyde
  • 7-Azaindole-4-carbaldehyde

Comparison: 6-Fluoro-7-azaindole-4-carbaldehyde is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to its chloro-substituted counterparts, the fluorine-substituted compound often exhibits higher stability and enhanced biological properties .

Properties

IUPAC Name

6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-7-3-5(4-12)6-1-2-10-8(6)11-7/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHGJCGQMBOWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901225961
Record name 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190310-04-3
Record name 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190310-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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